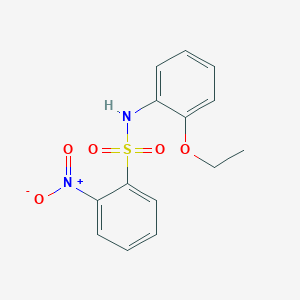
N-(4-methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea (MMPTU) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
N-(4-methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea and its derivatives have been synthesized and characterized to understand their chemical behavior and potential applications. For instance, Fathalla et al. (2002) described the synthesis of thiourea derivatives and their morpholine analogs through kinetically controlled reversible reactions, highlighting the compound's utility in creating complex heterocyclic structures (Fathalla, Marek, & Pazdera, 2002). Similarly, Yusof and Yamin (2005) focused on the crystal structure of a p-anisoylthiourea salt, demonstrating the compound's interesting structural features and potential for further chemical analysis (Yusof & Yamin, 2005).
Anticancer Applications
A significant area of research has been the evaluation of thiourea derivatives for their anticancer properties. Parmar et al. (2021) discovered new anticancer thiourea-azetidine hybrids, with certain compounds showing potent anticancer activity against various human cancer cell lines. This study illuminates the role of such derivatives in developing novel antitumor agents (Parmar et al., 2021).
Biological Evaluations
Research has also delved into the biological activities of thiourea derivatives, including their potential as enzyme inhibitors and antioxidants. Raza et al. (2022) synthesized different thiourea derivatives and assessed their anti-radical scavenger and enzyme inhibitory activities, suggesting potential applications in addressing oxidative stress and related conditions (Raza et al., 2022).
Antibacterial and Antimicrobial Activities
The antibacterial and antimicrobial properties of thiourea derivatives have been a focus of several studies. Dolan et al. (2016) reported on the synthesis and evaluation of thiourea-containing compounds for their activity against Gram-positive and Gram-negative bacteria, identifying compounds with potential as new antibacterial agents (Dolan et al., 2016).
Molecular Docking and DFT Studies
Furthermore, molecular docking and density functional theory (DFT) studies have been employed to understand the interaction mechanisms of thiourea derivatives with biological targets. Mushtaque et al. (2016) performed molecular docking and DFT studies on a newly synthesized thiourea compound, providing insights into its potential DNA-binding properties and cytotoxicity against cancer cell lines (Mushtaque et al., 2016).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-morpholin-4-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-22-15-8-6-14(7-9-15)19-18(24)20-16-4-2-3-5-17(16)21-10-12-23-13-11-21/h2-9H,10-13H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIQPETUHOJPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
acetate](/img/structure/B5558847.png)
![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)
![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)
![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)
![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)
![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)
